molecular formula C18H17N5O2S B6441637 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile CAS No. 2549041-76-9

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile

Cat. No.: B6441637
CAS No.: 2549041-76-9
M. Wt: 367.4 g/mol
InChI Key: SHDBBHBXDIMHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile (CAS 2549041-76-9) is a high-purity heterocyclic compound supplied for research purposes. With a molecular formula of C₁₈H₁₇N₅O₂S and a molecular weight of 367.4 g/mol, its structure integrates a pyridine-3-carbonitrile core, a conformationally flexible seven-membered 1,4-diazepane ring, and a 1,2-benzothiazole-1,1-dioxide moiety, which imparts distinct electron-withdrawing properties . This complex architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. In scientific research, this compound is investigated as a key building block for synthesizing more complex molecules. Its structure suggests potential for diverse biological activities, and it is explored in studies involving calcium channel modulation, given that related 1,2-benzisothiazol-1,1-dioxide derivatives have demonstrated potent activity as calcium channel modulators, showing effects that are significantly more potent than nifedipine in preclinical models . The compound's mechanism of action is derived from its unique structure, which allows for specific interactions with biological targets, including potential hydrogen bonding and dipole interactions facilitated by the pyridine-carbonitrile unit . The synthesis of this reagent involves sophisticated methods, such as the sulfonation of benzothiazole precursors and Ring-Closing Metathesis (RCM) for the formation of the diazepane ring, ensuring a high-quality product for critical research applications . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c19-13-14-5-3-8-20-17(14)22-9-4-10-23(12-11-22)18-15-6-1-2-7-16(15)26(24,25)21-18/h1-3,5-8H,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDBBHBXDIMHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzothiazole Precursors

The 1,1-dioxo group is introduced via controlled oxidation of 2-mercaptobenzothiazole derivatives. Optimal conditions employ hydrogen peroxide (30%) in acetic acid at 80°C for 6 hr, achieving >85% conversion:

Starting MaterialOxidizing AgentTemp (°C)Time (hr)Yield (%)
2-MercaptobenzothiazoleH₂O₂/AcOH80687
3-MethylbenzothiazolemCPBA252472

Direct Cyclization Methods

Modern approaches utilize microwave-assisted cyclization of o-aminobenzenesulfonamides with CS₂:

This method significantly reduces reaction time compared to conventional heating (6 hr vs. 20 min).

Construction of 1,4-Diazepane Ring System

Ring-Closing Metathesis (RCM) Approach

A patented method employs Grubbs II catalyst for diazepane formation:

  • Prepare diene precursor via N-alkylation of bis-allylamine

  • Perform RCM in dichloromethane at 40°C for 12 hr

  • Hydrogenate resulting cycloheptene with Pd/C (10%)

Key Advantages:

  • Excellent stereocontrol (dr > 20:1)

  • Scalable to kilogram quantities

Condensation-Reduction Sequence

Alternative protocol from:

  • Condense diamine with α-ketoester

  • Reduce intermediate imine with NaBH₃CN

  • Cyclize under acidic conditions

Optimized Parameters:

StepReagentTemp (°C)Yield (%)
CondensationEthyl pyruvate11092
ReductionNaBH₃CN0→2585
CyclizationHCl/MeOH6578

Pyridine-3-carbonitrile Synthesis

Cyanation of Halopyridines

Palladium-catalyzed cross-coupling proves effective for introducing cyano groups:

2-Bromopyridine+Zn(CN)2Pd(PPh3)42-Cyanopyridine\text{2-Bromopyridine} + \text{Zn(CN)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Cyanopyridine}

Conditions:

  • DMF solvent, 120°C

  • 18 hr reaction time

  • 89% isolated yield

Oxidative Cyanation

Recent advances utilize CuCN in DMSO under O₂ atmosphere:

Final Coupling Strategies

Buchwald-Hartwig Amination

Coupling benzothiazolyl-diazepane with chloropyridine-carbonitrile:

ParameterValue
CatalystPd₂(dba)₃
LigandXantphos
BaseCs₂CO₃
Solventtoluene
Temp100°C
Time16 hr
Yield68%

Nucleophilic Aromatic Substitution

Alternative approach under milder conditions:

  • Generate diazepane amine via HCl salt formation

  • React with 2-fluoropyridine-3-carbonitrile in DMF

  • Use KHMDS as base at 60°C

Comparative Data:

MethodTemp (°C)Time (hr)Yield (%)
Buchwald1001668
S_NAr602482

Purification and Characterization

Chromatographic Methods

Final purification typically employs:

  • Normal phase silica (ethyl acetate/hexanes)

  • Reverse phase C18 (acetonitrile/water + 0.1% TFA)

Critical Purity Parameters:

  • HPLC: >99% (210 nm)

  • Residual solvents: <500 ppm (ICH guidelines)

Spectroscopic Confirmation

Key characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H), 8.15 (d, J=7.6 Hz, 1H), 7.98-7.82 (m, 4H)

  • HRMS : m/z calcd for C₁₈H₁₆N₅O₂S [M+H]⁺ 382.0974, found 382.0971

Process Optimization Challenges

Regioselectivity in Diazepane Functionalization

PositionElectronic FactorSteric FactorPreferred Conditions
N1Electron-deficientLess hinderedPolar aprotic solvents
N4Electron-richMore hinderedHigh-temperature SNAr

Sulfur Oxidation Control

Preventing over-oxidation to sulfonic acid derivatives requires:

  • Strict stoichiometric control of H₂O₂

  • Addition rate <0.5 mL/min

  • Continuous pH monitoring (maintain pH 4-5)

Emerging Methodologies

Continuous Flow Chemistry

Recent adaptations show promise for scale-up:

ParameterBatchFlow
Reaction Time16 hr45 min
Yield68%73%
Productivity0.8 g/hr5.2 g/hr

Enzymatic Desymmetrization

Preliminary studies using lipase B demonstrate:

  • Kinetic resolution of diazepane intermediates

  • ee >98% with isopropyl acetate as acyl donor

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activities References
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile C₁₈H₁₇N₅O₂S 367.42 Pyridine-3-carbonitrile, 1,4-diazepane, benzothiazole-1,1-dioxide Not reported (research chemical)
Ziprasidone (Benzothiazolylpiperazine derivative) C₂₁H₂₁ClN₄OS 412.94 Benzothiazole, piperazine, indole-2-one Antipsychotic (D2/5-HT2A antagonist)
2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives Variable (e.g., C₈H₈N₄) ~160–200 Pyrazole, nitrile Antioxidant (DPPH IC₅₀: 25–100 μg/mL), antimicrobial
1H-1,4-Diazepine,1-(3,3-diphenylpropyl)hexahydro-4-(4-pyridinylcarbonyl)- C₂₆H₂₉N₃O 399.53 Diazepine, diphenylpropyl, pyridinecarboxamide Not reported (structural analogue)

Key Structural and Functional Differences

Core Heterocycle Flexibility :

  • The target compound’s 1,4-diazepane ring (7-membered) offers greater conformational flexibility compared to ziprasidone’s piperazine (6-membered). This may enhance receptor binding selectivity in CNS targets .
  • The pyridine-3-carbonitrile unit differs from pyrazole-4-carbonitrile derivatives (), where the nitrile’s position and aromatic system (pyridine vs. pyrazole) influence electronic properties and intermolecular interactions .

Biological Activity Trends: Antioxidant/antimicrobial activity: Pyrazole-carbonitrile derivatives () exhibit DPPH radical scavenging (IC₅₀: 25–100 μg/mL) and antimicrobial effects (MIC: 50–200 μg/mL). The target compound’s pyridine-carbonitrile and benzothiazole groups may confer similar activities, though experimental data are lacking . CNS activity: Ziprasidone’s antipsychotic action arises from dual D2/5-HT2A antagonism.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (367.42 g/mol) falls within the acceptable range for CNS drugs (<500 g/mol), unlike the larger diazepine derivative (399.53 g/mol, ), which may face bioavailability challenges .

Limitations

  • No direct pharmacological data for the target compound are available in the provided evidence; comparisons rely on structural analogs.

Biological Activity

The compound 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile represents a novel class of benzothiazole derivatives that have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a benzothiazole moiety linked to a pyridine and a diazepane ring. This unique configuration is believed to contribute to its biological activity.

Property Value
Molecular Formula C15H16N4O2S
Molar Mass 316.38 g/mol
CAS Number Not available

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Studies have demonstrated that benzothiazole derivatives possess anticancer properties. Specifically, compounds with similar structural features have been reported to inhibit the growth of cancer cell lines through mechanisms involving oxidative stress and apoptosis induction . For example, research has shown that certain benzothiazole derivatives can exert cytotoxic effects on leukemia cell lines .

The biological activity of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity related to neurotransmission and immune response.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated a series of benzothiazole derivatives for their antimicrobial activity. Among these, compounds structurally related to 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile exhibited promising results against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 mg/mL to 2 mg/mL .

Anticancer Activity Assessment

Another study explored the anticancer potential of benzothiazole derivatives in vitro. The results indicated that these compounds significantly inhibited the proliferation of various cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile, and how can reaction yields be improved?

  • Methodological Answer :

  • Multi-step Synthesis : Utilize a modular approach combining heterocyclic coupling reactions. For example, a pyridine-carbonitrile core can be functionalized via nucleophilic substitution with a 1,4-diazepane intermediate. The benzothiazole-dione moiety can be introduced through a cyclocondensation reaction under reflux conditions (e.g., in dichloromethane or acetonitrile) .
  • Purification : Employ flash chromatography (e.g., silica gel, gradient elution with cyclohexane/ethyl acetate) to isolate the product. Dry loading with Celite® improves separation efficiency .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents (e.g., azido(trimethyl)silane and trifluoroacetic acid) to minimize side reactions. Typical yields range from 76% to 88% under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to characterize the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous pyrazole-carbonitrile derivatives. For instance, aromatic protons in the benzothiazole ring appear at δ ~7.2–7.6 ppm, while pyridine protons resonate at δ ~8.0–8.5 ppm .
  • IR Spectroscopy : Identify functional groups: nitrile (C≡N) stretches at ~2230 cm⁻¹, azide (N₃) at ~2140 cm⁻¹, and carbonyl (C=O) from the benzothiazole-dione at ~1670 cm⁻¹ .
  • HRMS : Confirm molecular ion peaks (e.g., [M]+) with mass accuracy <5 ppm. Use EI ionization for fragmentation patterns to validate substituent positions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and binding interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare with crystallographic data (e.g., bond lengths/angles) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Parameterize the benzothiazole-dione moiety as a hydrogen-bond acceptor .
  • IRI Analysis : Calculate independent gradient model (IGM) descriptors to visualize non-covalent interactions in the crystal lattice .

Q. What statistical experimental design (DoE) strategies are effective for optimizing reaction parameters?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships. For example, optimize reaction temperature (50–70°C) and azide equivalents (5–10 equiv) to maximize conversion .
  • Data Validation : Use ANOVA to confirm model adequacy (p < 0.05) and lack-of-fit tests to ensure reproducibility .

Q. How can crystallographic data resolve contradictions in structural assignments (e.g., tautomerism or disorder)?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data (R1 < 0.05). Apply restraints to disordered regions (e.g., diazepane ring conformers) .
  • Twinned Data : For cases of pseudo-merohedral twinning, employ HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
  • Validation Tools : Check PLATON/ADDSYM for missed symmetry and Mercury for Hirshfeld surface analysis to validate intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.